molecular formula C15H11F3O2 B3352456 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde CAS No. 477980-90-8

4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde

Cat. No. B3352456
CAS RN: 477980-90-8
M. Wt: 280.24 g/mol
InChI Key: JQXVCFQMFUNCHZ-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)benzaldehyde” is a clear colorless to pale yellow liquid . It is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis methods for “4-(Trifluoromethyl)benzaldehyde” were not found, it is known to be used in the asymmetric synthesis of alcohols and the Wittig reaction .


Molecular Structure Analysis

The molecular formula of “4-(Trifluoromethyl)benzaldehyde” is C8H5F3O . The SMILES string representation is FC(F)(F)C1=CC=C(C=O)C=C1 .


Chemical Reactions Analysis

“4-(Trifluoromethyl)benzaldehyde” is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols and the Wittig reaction .


Physical And Chemical Properties Analysis

“4-(Trifluoromethyl)benzaldehyde” is a liquid at 20°C . It has a refractive index of 1.463 (lit.) , a boiling point of 66-67 °C/13 mmHg (lit.) , and a density of 1.275 g/mL at 25 °C (lit.) .

Safety and Hazards

“4-(Trifluoromethyl)benzaldehyde” is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is also classified as a combustible liquid . Safety measures include avoiding eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-phenylmethoxy-3-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXVCFQMFUNCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593824
Record name 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477980-90-8
Record name 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-3-(trifluoromethyl)benzaldehyde (1.5 g, 8.0 mmol), benzyl bromide (1.51 g, 8.8 mmol) and potassium carbonate (1.66 g, 12.0 mmol) in dimethyl formamide (20 mL) was stirred water (100 mL) and extracted 3 times with ethyl acetate. The ethyl acetate extracts were combined and washed 2 times with water and dried over magnesium sulfate. Concentration in vacuo yielded 1.7 g of 4-benzyloxy-3-trifluoromethyl-benzaldehyde which was used as such in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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